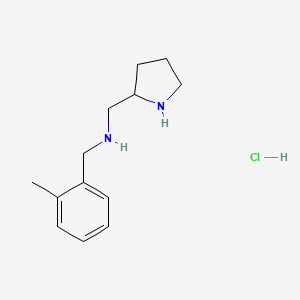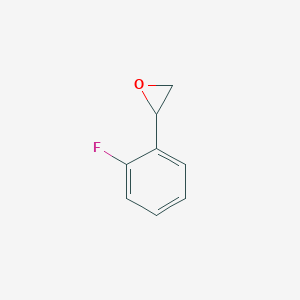
2-(2-Fluorophenyl)oxirane
説明
2-(2-Fluorophenyl)oxirane is a biochemical compound used for proteomics research . It has a molecular formula of C8H7FO and a molecular weight of 138.14 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-fluoroacetophenone and fluorobenzophenone under alkaline or acidic conditions . A study has also reported the use of halohydrin dehalogenase (HHDH) variant for the synthesis of enantioenriched fluorinated β-hydroxy nitrile .Molecular Structure Analysis
The molecular structure of this compound consists of an oxirane ring attached to a 2-fluorophenyl group . It is characterized by the presence of two benzene rings and one epoxy ring .Chemical Reactions Analysis
This compound is generally prepared by epoxidation . The reaction of oxiranes with carboxylic acids is a classical method to produce β-hydroxypropyl ester .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and chloroform . It has a molecular weight of 138.14 .科学的研究の応用
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a variant of 2-(2-Fluorophenyl)oxirane, has been identified as a new, synthetic, and enantiopure chiral resolution reagent. This compound is effectively used for analyzing scalemic mixtures of amines, reacting with a variety of α-chiral primary and secondary amines in a straightforward manner through regioselective ring-opening. The diastereomeric products formed can be easily identified and quantified by 19F, 1H, and 13C NMR and by HPLC, marking its versatility as a reagent (Rodríguez-Escrich et al., 2005).
Synthesis Applications
Research on the synthesis of 1-(2-Fluorophenyl)-1-(4-fluorophenyl) oxirane, a related compound, has been conducted. This compound was synthesized through the reaction of 2,4'-difluorobenzophenone and trimethylsulphonium hydrogen sulphate under basic conditions. Optimal reaction conditions were identified, demonstrating the compound's potential in various chemical synthesis applications (Meng Ling, 2006).
Oxidative Transformations
A study investigated the mild oxidation of halogenated styrene epoxides, including 2-(4-fluorophenyl)oxirane (FSE). The research found that the introduction of halogen atoms in the p-position on the phenyl ring accelerates the oxidation process. This highlights the role of this compound in oxidative chemical transformations (Petrov & Solyanikov, 2010).
Antimicrobial and Insect Antifeedant Potency
The synthesis of various keto oxiranes, including those related to this compound, has been studied for their antimicrobial and insect antifeedant activities. These oxiranes have demonstrated significant activity, indicating their potential use in biological and agricultural applications (Thirunarayanan & Vanangamudi, 2016).
Polymer Chemistry
In polymer chemistry, this compound-related compounds have been used in the synthesis of polymers with unique properties. For instance, the ring-opening polymerization of 2,3-disubstituted oxiranes, which could include this compound, leads to polyethers having carbonyl–aromatic π-stacked structures, indicating its significance in the development of new polymeric materials (Merlani et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2-fluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPBMJZGHIBDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74248-65-0 | |
| Record name | (2R)-2-(2-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



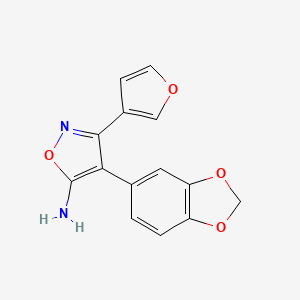
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)

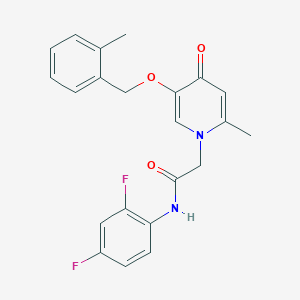
![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)
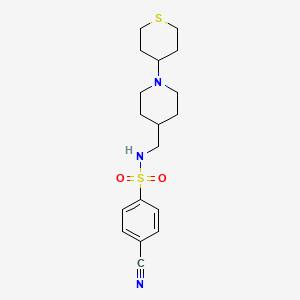
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)
